An In-depth Technical Guide to the Basic Properties of (S)-2-(4-Chlorophenyl)piperidine Hydrochloride
An In-depth Technical Guide to the Basic Properties of (S)-2-(4-Chlorophenyl)piperidine Hydrochloride
Abstract
(S)-2-(4-Chlorophenyl)piperidine hydrochloride is a chiral heterocyclic compound belonging to the 2-arylpiperidine class, a scaffold of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, designed for researchers, scientists, and professionals in the field of drug discovery. This document synthesizes information on its physicochemical characteristics, presents a plausible and referenced synthetic route, and delves into its anticipated analytical profile. Furthermore, based on established structure-activity relationships within the 2-arylpiperidine family, this guide explores the probable pharmacological mechanism of action, focusing on monoamine transporters, and discusses potential, albeit speculative, therapeutic applications. All quantitative data is summarized in tables, and key processes are visualized through diagrams to ensure clarity and accessibility.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets. The 2-arylpiperidine motif, in particular, is a core structural feature of compounds known to interact with central nervous system (CNS) targets, most notably monoamine transporters.
(S)-2-(4-Chlorophenyl)piperidine hydrochloride represents a specific, optically pure enantiomer within this class. The stereochemistry at the C2 position is crucial, as biological targets are chiral, and different enantiomers often exhibit vastly different pharmacological activities, potencies, and safety profiles. This guide aims to provide a detailed technical resource on this compound, acknowledging the current limitations in publicly available data for this specific molecule while providing a robust, scientifically grounded framework based on the well-established properties of its chemical class.
Physicochemical and Structural Properties
The fundamental properties of (S)-2-(4-Chlorophenyl)piperidine hydrochloride are summarized below. These data are essential for experimental design, including solubility testing, formulation, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(4-chlorophenyl)piperidine hydrochloride | [2] |
| CAS Number | 1391375-27-1 | [2][3] |
| Molecular Formula | C₁₁H₁₅Cl₂N | [2][4] |
| Molecular Weight | 232.15 g/mol | [4] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥98% | [2] |
| Storage Conditions | 4°C, protect from light | [2] |
| InChI Key | POXMBRSBLGHIQE-MERQFXBCSA-N | [2] |
Synthesis and Stereochemistry
The synthesis of optically pure 2-arylpiperidines is a non-trivial task that requires stereocontrolled methodologies. Direct synthesis of the racemate followed by chiral resolution, or an asymmetric synthesis from the outset, are the two primary strategies. Given the importance of the (S)-enantiomer for specific biological interactions, an enantioselective approach is often preferred in modern drug discovery campaigns.
Representative Synthetic Pathway
A logical synthetic approach would commence with commercially available 4-chlorobenzaldehyde and proceed through the formation of a tetrahydropyridine intermediate, followed by a final enantioselective reduction.
Caption: Plausible synthetic pathway for (S)-2-(4-Chlorophenyl)piperidine hydrochloride.
Experimental Protocol: A Representative Asymmetric Synthesis
This protocol is a representative methodology based on well-established chemical transformations for the synthesis of chiral piperidines.[5][6] Researchers should perform their own optimization and safety assessments.
Step 1-3: Synthesis of 2-(4-Chlorophenyl)-1,4,5,6-tetrahydropyridine (Prochiral Intermediate)
-
This multi-step process is condensed for brevity but involves standard organic chemistry techniques for ring formation, which can be adapted from various literature procedures for piperidone synthesis. The key is the formation of the prochiral tetrahydropyridine ring system which is the substrate for the asymmetric reduction.
Step 4: Asymmetric Reduction to (S)-2-(4-Chlorophenyl)piperidine
-
To a flame-dried, nitrogen-purged round-bottom flask, add a solution of the chiral catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents), in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH₃-DMS, ~1.1 equivalents) to the catalyst solution and stir for 15 minutes to allow for complex formation.
-
A solution of 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyridine (~1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.
-
The solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (S)-2-(4-chlorophenyl)piperidine. The product should be purified by column chromatography.
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a solution of 2M HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(4-Chlorophenyl)piperidine hydrochloride as a solid.
Analytical Characterization
| Technique | Expected Results |
| ¹H NMR | The spectrum would be complex due to the chiral center and conformational rigidity. Expected signals include: A multiplet for the proton at the C2 position (benzylic and adjacent to nitrogen) around 3.0-3.5 ppm. Aromatic protons on the 4-chlorophenyl ring appearing as two doublets (an AA'BB' system) between 7.2-7.5 ppm. A broad signal for the N-H proton (concentration and solvent dependent). A series of complex multiplets for the piperidine ring protons between 1.5-3.0 ppm. |
| ¹³C NMR | Expected signals include: A signal for the C2 carbon around 60-65 ppm. Aromatic carbons between 125-145 ppm, with the carbon bearing the chlorine atom showing a distinct shift. Aliphatic carbons of the piperidine ring appearing between 25-55 ppm. |
| Mass Spectrometry | Electrospray ionization (ESI-MS) in positive mode would show a parent ion [M+H]⁺ corresponding to the free base (C₁₁H₁₄ClN) at m/z ≈ 196.09, exhibiting a characteristic isotopic pattern due to the presence of chlorine. |
| Chiral HPLC | To confirm enantiomeric purity, analysis on a chiral stationary phase (e.g., Chiralcel OD-H or similar) is required. The (S)-enantiomer should resolve into a single peak with a distinct retention time compared to the (R)-enantiomer. |
| Infrared (IR) | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹, broad), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), and C-Cl stretching (~1000-1100 cm⁻¹). |
Pharmacology and Mechanism of Action
The precise pharmacological profile of (S)-2-(4-Chlorophenyl)piperidine hydrochloride has not been extensively documented in publicly available literature. However, based on the well-established pharmacology of the 2-arylpiperidine scaffold, a primary mechanism of action can be confidently hypothesized.
Primary Molecular Targets: Monoamine Transporters
Compounds with the 2-arylpiperidine structure are well-known inhibitors of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[8][9][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.
Caption: General mechanism of monoamine transporter inhibition by 2-arylpiperidines.
Structure-Activity Relationship (SAR) Insights
-
Aryl Substitution: The nature and position of the substituent on the phenyl ring are critical for both potency and selectivity. A 4-chloro substituent, as in the title compound, is a common feature in many DAT inhibitors.
-
Stereochemistry: The stereochemistry at the C2 position is paramount. For many 2-arylpiperidines, the (S)-enantiomer displays significantly different affinity and/or selectivity for DAT, SERT, and NET compared to the (R)-enantiomer.[10][11]
-
N-Substitution: While the title compound is a secondary amine (N-unsubstituted), derivatization at this position can dramatically alter the pharmacological profile, often enhancing potency or modulating selectivity between the different monoamine transporters.[9]
Based on these principles, (S)-2-(4-Chlorophenyl)piperidine hydrochloride is likely a potent inhibitor of at least one of the monoamine transporters. Its precise profile (e.g., selective for DAT, or a dual SERT/NET inhibitor) would require experimental validation through radioligand binding assays and functional uptake inhibition studies.
Potential Therapeutic Applications
Given its likely role as a monoamine transporter inhibitor, (S)-2-(4-Chlorophenyl)piperidine hydrochloride could serve as a valuable lead compound or research tool in several areas of CNS drug discovery. The following potential applications are speculative and contingent on its specific selectivity and functional activity profile.
-
Depression and Anxiety Disorders: If the compound is a potent inhibitor of SERT and/or NET, it could be investigated as a potential antidepressant.[2] Dual-acting agents are hypothesized to have a more rapid onset of action and greater efficacy in some patient populations.[10]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Selective or dual DAT/NET inhibitors are the primary mechanism of action for several ADHD medications. If the compound possesses this profile, it could be explored for this indication.
-
Cocaine Addiction Treatment: High-affinity DAT inhibitors can act as cocaine antagonists and are being investigated as potential treatments for cocaine abuse.[12]
-
Neurodegenerative Diseases: The modulation of monoaminergic systems is an area of interest for symptomatic treatment in conditions like Parkinson's disease.
-
Research Tool: As a stereochemically pure ligand, this compound could be an invaluable tool for probing the structure and function of monoamine transporters, helping to elucidate the specific binding pockets and conformational changes involved in ligand binding and substrate transport.[13]
Safety and Handling
(S)-2-(4-Chlorophenyl)piperidine hydrochloride is classified as a harmful substance. Standard laboratory safety precautions should be strictly followed.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
-
Conclusion
(S)-2-(4-Chlorophenyl)piperidine hydrochloride is a chiral molecule with significant potential as a lead structure in CNS drug discovery. While specific pharmacological data for this compound is limited in the public domain, its structural class—the 2-arylpiperidines—is strongly associated with the potent inhibition of monoamine transporters. This technical guide has provided a comprehensive overview of its known physicochemical properties, a plausible synthetic strategy, and a scientifically grounded hypothesis for its mechanism of action. Further experimental investigation is required to fully elucidate its pharmacological profile and validate its potential as a therapeutic agent or research tool. The information presented herein serves as a foundational resource for scientists and researchers embarking on studies involving this intriguing compound.
References
-
ResearchGate. Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Available from: [Link]
-
PubMed. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Available from: [Link]
-
PubMed. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Available from: [Link]
-
PubMed. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Available from: [Link]
-
PubMed. effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Available from: [Link]
-
PubMed. The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Available from: [Link]
-
PubMed. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Available from: [Link]
-
MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available from: [Link]
-
PubMed. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Available from: [Link]
-
PubMed. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Available from: [Link]
- Google Patents. Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
-
Journal of Pharmacology and Experimental Therapeutics. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Available from: [Link]
-
MDPI. Structure Modeling of the Norepinephrine Transporter. Available from: [Link]
-
PubMed Central. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]
-
PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available from: [Link]
-
PubMed Central. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Available from: [Link]
-
Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]
-
PubChem. (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
-
PubMed. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. Available from: [Link]
-
PubMed. Organocatalytic enantioselective reduction of pyridines. Available from: [Link]
-
PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available from: [Link]
-
PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available from: [Link]
-
NIH. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Chemsrc. 4-(4-Chlorophenyl)piperidine | CAS#:26905-02-2. Available from: [Link]
-
Scilit. Asymmetric synthesis XXI. Enantioselective reduction of ketones catalyzed by new (4S,5R)-4,5-diphenyl-1,3,2-oxazaborolidine. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. (R)-2-(4-Chlorophenyl)piperidine hydrochloride | C11H15Cl2N | CID 155903197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organocatalytic enantioselective reduction of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors [pubmed.ncbi.nlm.nih.gov]
